![molecular formula C18H19N3 B5090623 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as HHC, is a heterocyclic compound that has shown promising results in scientific research. HHC is a bicyclic compound that contains a pyridine ring and a cyclooctane ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been found to activate the Nrf2/ARE pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation. 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been found to inhibit the NF-κB pathway, which is a pathway that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been found to improve cognitive function, reduce anxiety and depression, and have antioxidant properties. 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been found to have cardioprotective effects, as it can reduce oxidative stress and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile's low stability and high reactivity can make it difficult to work with in certain experiments. Additionally, 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its anti-cancer properties and its potential use in cancer therapy. Additionally, further research could be conducted to better understand 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile's mechanism of action and its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be synthesized using various methods, including the one-pot synthesis method and the cyclization reaction method. In the one-pot synthesis method, 1,4-diphenylbutadiene and malononitrile are reacted with ammonium acetate in the presence of a palladium catalyst to produce 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. In the cyclization reaction method, 1,4-diphenylbutadiene is reacted with malononitrile in the presence of a strong base to produce an intermediate compound, which is then cyclized to produce 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile.
Applications De Recherche Scientifique
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has shown potential in scientific research as a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent. In a study conducted on rats, 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile was found to protect against neurotoxicity induced by glutamate, a neurotransmitter that can cause oxidative stress and cell death. In another study, 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile was found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation and immune response. 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been found to have anti-cancer properties, as it can induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c19-12-15-17(13-8-4-3-5-9-13)14-10-6-1-2-7-11-16(14)21-18(15)20/h3-5,8-9H,1-2,6-7,10-11H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKAULJAXIBKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

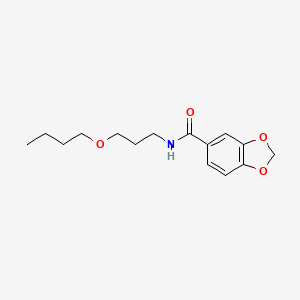
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
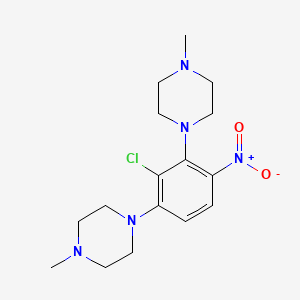
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
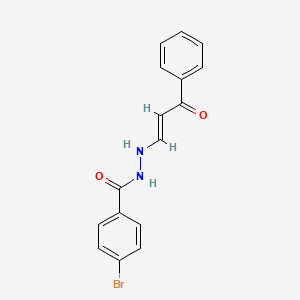

![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
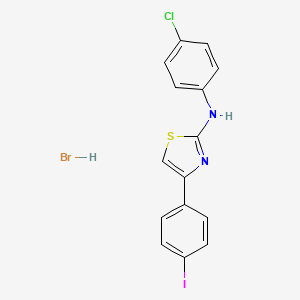
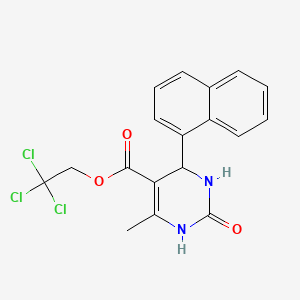
![2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate](/img/structure/B5090613.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B5090620.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)